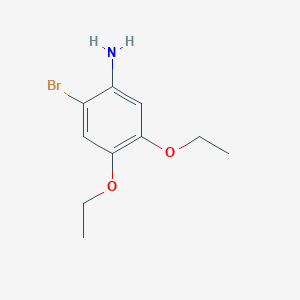

2-Bromo-4,5-diethoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-diethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDSDLICUNOIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2 Bromo 4,5 Diethoxyaniline

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 2-Bromo-4,5-diethoxyaniline suggests that the target molecule can be derived from a more straightforward precursor, 4,5-diethoxyaniline. This approach focuses on the late-stage introduction of the bromine atom. The primary disconnection would be the carbon-bromine bond, leading back to 4,5-diethoxyaniline and a brominating agent. This is a logical step as the activating, ortho-, para-directing amino and ethoxy groups would facilitate the electrophilic substitution at the desired position.

Alternatively, another disconnection could involve the carbon-nitrogen bond of the amino group. This would lead to a precursor such as 1-bromo-4,5-diethoxy-2-nitrobenzene. The synthesis would then involve the reduction of the nitro group to an amine. This pathway is also feasible and commonly employed in the synthesis of substituted anilines.

Classical Synthetic Routes

The classical synthesis of this compound typically involves a two-step process: the synthesis of the diethoxyaniline precursor followed by its bromination, or the bromination of a diethoxynitrobenzene precursor followed by reduction.

The introduction of a bromine atom onto the aromatic ring of diethoxyanilines is a key step. The electron-donating nature of the ethoxy and amino groups strongly activates the ring towards electrophilic attack.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for the bromination of activated aromatic rings like diethoxyanilines. xmu.edu.cnlibretexts.org The reaction proceeds through a two-step mechanism. Initially, the electrophile (a bromine cation or a polarized bromine molecule) attacks the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. libretexts.orgpressbooks.pub In the second step, a proton is abstracted from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.orgpressbooks.pub The rate-determining step is typically the formation of the sigma complex. libretexts.org

For highly activated rings such as diethoxyanilines, the reaction can proceed rapidly. The regioselectivity of the bromination is directed by the existing substituents. The amino group is a powerful ortho-, para-director, as are the ethoxy groups. In 4,5-diethoxyaniline, the position ortho to the amino group and meta to the ethoxy groups is sterically accessible and electronically favored for substitution.

Various brominating agents can be employed for the synthesis of this compound. The choice of reagent can influence the selectivity and yield of the reaction.

N-Bromosuccinimide (NBS): NBS is a versatile and convenient reagent for the bromination of electron-rich aromatic compounds, including anilines and phenols. wikipedia.org It is often used in polar solvents like dimethylformamide (DMF) to achieve high para-selectivity. wikipedia.org For anilines, NBS can provide a milder alternative to molecular bromine, potentially reducing side reactions. thieme-connect.com The reaction can be tuned by the choice of solvent, with solvent polarity playing a significant role in the regioselectivity of the bromination of substituted anilines. thieme-connect.comresearchgate.net In some cases, silica (B1680970) gel can be used as a catalyst to promote selective monobromination with NBS. jcsp.org.pk

Potassium Bromate (B103136) (KBrO₃) in situ: The in situ generation of bromine from potassium bromate (KBrO₃) in the presence of an acid is another effective method. sunankalijaga.orgias.ac.in This approach avoids the handling of hazardous liquid bromine. ias.ac.in The reaction of KBrO₃ with an acid, often in the presence of a bromide salt like potassium bromide (KBr), produces bromine in the reaction mixture, which then acts as the electrophile. ias.ac.in This method has been successfully used for the bromination of various aromatic compounds. tandfonline.commdma.ch For instance, the bromination of veratraldehyde, a related dimethoxy compound, has been achieved using KBrO₃ in glacial acetic acid. sunankalijaga.org

| Brominating Agent | Solvent/Conditions | Key Features |

| N-Bromosuccinimide (NBS) | DMF, CCl₄, etc. | Mild, selective for electron-rich aromatics. wikipedia.orgthieme-connect.com |

| Potassium Bromate (KBrO₃) / Acid | Acetic acid, water | In situ generation of bromine, avoids handling Br₂. sunankalijaga.orgias.ac.in |

| Potassium Bromide (KBr) / Oxone® | Methanol (B129727), acetonitrile | Highly para-selective for many aromatic compounds. tandfonline.commdma.ch |

The synthesis of the aniline (B41778) precursor is a critical step. This often involves the reduction of a corresponding nitro compound.

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be applied to the synthesis of this compound from 2-bromo-4,5-diethoxynitrobenzene. A variety of reducing agents can be employed for this purpose.

Commonly used methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.comchemicalbook.com This method is often clean and efficient. For example, 4-chloro-2,5-dimethoxynitrobenzene (B1583379) can be reduced to the corresponding aniline using hydrogen gas with a modified platinum-on-carbon catalyst. google.com

Chemical reduction methods are also widely used. These include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄). Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron salts is also an effective reducing system. google.com

| Reduction Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Elevated pressure and temperature. google.comchemicalbook.com |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Acidic aqueous solution. |

| Hydrazine Hydrate | N₂H₄·H₂O, Catalyst (e.g., Ni, Fe) | Varies, often with heating. google.com |

Precursor Synthesis and Transformation Pathways

Alkylation and Hydrolysis Methods for Related Compounds

Alkylation and hydrolysis are fundamental reactions in the synthesis of aniline derivatives. In a related two-step process for a similar compound, 2-bromo-4,5-dimethoxyaniline, the synthesis begins with the preparation of dimethylformamide from methyl iodide and formaldehyde. biosynth.com This is followed by the reaction of acetyl chloride with 2-bromoethanol (B42945) in DMF to yield the final product. biosynth.com This highlights a general strategy where alkyl groups are introduced, followed by hydrolysis to achieve the desired aniline structure.

A novel and highly regioselective Friedel-Crafts alkylation has been reported for 3,5-dimethoxyaniline. researchgate.net This method utilizes an aldehyde and triethylsilane as a reducing agent in the presence of trifluoroacetic acid to produce para-alkylated 3,5-dimethoxyanilines. researchgate.net This approach is notable for its simplicity and applicability to a wide range of aldehydes. researchgate.net

Multi-step Syntheses from Readily Available Starting Materials

A common and practical route to this compound and its analogs often begins with more accessible precursors like vanillin (B372448). mdma.ch The synthesis outline involves the initial alkylation of the phenolic hydroxyl group of vanillin to form a 3,4-dialkoxybenzaldehyde. mdma.ch For instance, reacting vanillin with an alkyl halide leads to the corresponding ether. This intermediate is then subjected to bromination to introduce a bromine atom at the 2-position. mdma.ch

A specific example is the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from 3,4-dimethoxybenzaldehyde. mdma.ch The latter is dissolved in a suitable solvent like methanol, and bromine is added while controlling the temperature. mdma.ch The product can then be isolated in high yield. mdma.ch This multi-step approach, starting from inexpensive and non-suspicious precursors, provides a versatile platform for producing various 2,4,5-trisubstituted benzaldehydes. mdma.ch

Another multi-step synthesis starts with 3,4-dimethoxy-toluene, which undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxy toluene (B28343). google.com This intermediate is then oxidized with potassium permanganate (B83412) to produce 2-bromo-4,5-dimethoxybenzoic acid. google.com

A new approach for synthesizing 3,4-dialkoxyanilines from lignin-derived 4-propylguaiacol and -catechol has been developed, offering a bio-based route. uantwerpen.be This strategy involves a Beckmann rearrangement to introduce the amino group. uantwerpen.be

Advanced and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for producing aniline derivatives.

Green Chemistry Approaches in the Synthesis of Related Compounds

Green chemistry principles are increasingly being applied to the synthesis of aniline derivatives to minimize waste and avoid hazardous reagents. One approach involves the synthesis of 4-bromoacetanilide from aniline using a greener two-step method. acs.org This involves converting aniline to acetanilide (B955) using zinc dust or iron powder in acetic acid, followed by bromination with a ceric ammonium (B1175870) nitrate (B79036)–KBr combination in an ethanol-water mixture. acs.org This avoids the use of conventional and more hazardous reagents like acetic anhydride (B1165640) and elemental bromine. acs.org

Another green approach for the N-acetylation of anilines utilizes natural sunlight as a sustainable energy source. researchgate.net This method employs a tartaric acid-glacial acetic acid system as an environmentally benign catalyst for the N-acetylation of primary aromatic amines. researchgate.net The synthesis of azoxybenzenes from anilines has also been achieved using an environmentally friendly, transition-metal-free method catalyzed by DIPEA in water, an economical and green solvent. nih.gov

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic methods play a crucial role in improving the efficiency and selectivity of synthetic reactions. For instance, a versatile synthetic pathway for producing alkyl phenols and anilines has been developed using a bimetallic iron-ruthenium nanoparticle catalyst immobilized on a supported ionic liquid phase (Fe25Ru75@SILP). rsc.org This catalyst is highly active and selective for the hydrodeoxygenation of acetophenone (B1666503) derivatives without hydrogenating the aromatic ring. rsc.org

In the context of preparing related compounds, a method for producing 2-bromo-4,5-dimethoxybenzoic acid involves the oxidation of 2-bromo-4,5-dimethoxy toluene with potassium permanganate under the catalysis of tetrabutyl ammonium bromide. google.com The use of a catalyst is also highlighted in the synthesis of 2,4,5-trimethoxybenzaldehyde (B179766) from 2-Bromo-4,5-dimethoxybenzaldehyde, where EtOAc/CuBr acts as the catalyst. mdma.ch

Optimization of Reaction Conditions for High Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions, particularly the solvent system and temperature.

Influence of Solvent Systems and Temperature

The choice of solvent can significantly impact the outcome of the synthesis. In the bromination of 3,4-dimethoxybenzaldehyde, substituting methanol for acetic acid resulted in a high yield of 90-92% for 2-Bromo-4,5-dimethoxybenzaldehyde. mdma.ch The reaction temperature is also a critical factor. During the addition of bromine in methanol, a mild exothermic reaction was observed, with the temperature increasing from room temperature to about 40°C. mdma.ch

In the synthesis of related compounds, the optimization of reaction conditions is crucial. For the preparation of 2H-pyran-2-ones, N,N-dimethylformamide was found to be the solvent of choice. researchgate.net Further tuning of the reaction temperature and time led to the best results in terms of both product yield and complete conversion. researchgate.net Similarly, in the α-bromination of acetophenone with N-bromosuccinimide (NBS) under microwave irradiation, dichloromethane (B109758) was identified as the best solvent, with the optimal reaction temperature being 80°C. researchgate.net

The table below illustrates the effect of different solvents on the yield of a related bromination reaction.

| Solvent | Yield (%) |

| Acetonitrile (CH3CN) | Lower |

| Diethyl ether (Et2O) | Lower |

| Tetrahydrofuran (THF) | Lower |

| n-hexane | Lower |

| Dichloromethane (CH2Cl2) | Excellent |

| Data derived from a study on α-bromination of acetophenone. researchgate.net |

Controlling the reaction temperature is vital to prevent side reactions and by-product formation. For example, in the preparation of 2-bromo-4,5-dimethoxybenzoic acid, the reaction temperature needs to be strictly controlled between 50-90°C. google.com Lower temperatures lead to incomplete reactions and low yields, while higher temperatures result in increased by-products. google.com

Role of Catalysts and Additives

In the synthesis of this compound and structurally related compounds, catalysts and additives play a crucial role in enhancing reaction efficiency, selectivity, and yield. Their primary function is to facilitate the controlled introduction of a bromine atom onto the aromatic ring at the desired position, often ortho to the amine group. Research into the synthesis of similar compounds, such as 2-Bromo-4,5-dimethoxyaniline, provides insight into the types of catalysts and additives that are effective.

The synthesis of brominated dialkoxyanilines typically involves the electrophilic aromatic substitution of the corresponding dialkoxyaniline. The choice of catalyst and solvent system is critical in these reactions. For instance, the bromination of 4,5-dimethoxyaniline is often carried out using bromine in a solvent like acetic acid.

Research Findings

Recent research has focused on greener and more efficient catalytic systems. Zeolites, for example, have been identified as highly efficient and reusable catalysts for the selective bromination of various aromatic compounds. rsc.org In the context of synthesizing compounds analogous to this compound, zeolites like NaY can promote high yield and selectivity for the para-bromo product when reacting with bromine. rsc.org

Another class of catalysts employed in halogenation reactions are quaternary ammonium halides. These compounds can act as phase-transfer catalysts, facilitating the reaction between the organic substrate and the brominating agent, leading to high yields and selectivity. google.com For example, tetrabutylammonium (B224687) bromide has been used as a catalyst in the bromination of 2-fluoroaniline, resulting in a high yield of the desired 4-bromo-2-fluoroaniline. google.com

Additives are also used to control the regioselectivity of the bromination reaction. In the synthesis of the related isomer 4-Bromo-3,5-dimethoxyaniline, trifluoroacetic anhydride is used as a protecting group for the amine functionality. This protection prevents side reactions and directs the bromine atom to the desired position on the aromatic ring.

The table below summarizes the role of various catalysts and additives in the synthesis of brominated anilines, based on findings from related compounds.

Table 1: Catalysts and Additives in the Synthesis of Brominated Anilines

| Catalyst/Additive | Role | Reaction | Reference |

|---|---|---|---|

| Zeolite NaY | Reusable catalyst for selective bromination | Electrophilic Aromatic Substitution | rsc.org |

| Tetrabutylammonium Bromide | Phase-transfer catalyst | Halogenation | google.com |

| Trifluoroacetic Anhydride | Protecting group for the amine | Regioselective Bromination |

The following table details specific research findings on catalytic bromination of aromatic amines.

Table 2: Research Findings on Catalytic Bromination

| Substrate | Catalyst | Brominating Agent | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Fluoroaniline | Tetrabutylammonium Bromide | Molecular Bromine | Methylene (B1212753) Chloride | High yield and selectivity for 4-bromo-2-fluoroaniline. | google.com |

| 3,5-Dimethoxyaniline | None (use of protecting group) | Bromine | Dichloromethane | Trifluoroacetyl amide protection directs bromination to the 4-position. | |

| 3,4-Dimethoxybenzaldehyde | None | Bromine | Acetic Acid | Direct bromination to yield 2-bromo-4,5-dimethoxybenzaldehyde. | google.com |

Reaction Mechanisms and Reactivity of 2 Bromo 4,5 Diethoxyaniline

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The presence of both activating and deactivating groups on the aniline (B41778) ring allows for both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being a key consideration.

Regioselectivity and Steric/Electronic Effects of Substituents

In electrophilic aromatic substitution , the strong electron-donating nature of the amine and ethoxy groups activates the aromatic ring, making it more susceptible to attack by electrophiles. minia.edu.eg The directing influence of these groups generally favors substitution at the ortho and para positions. However, in 2-Bromo-4,5-diethoxyaniline, the positions are already substituted. The amine group is a powerful activating group, followed by the ethoxy groups. The bromine atom is a deactivating group but directs ortho and para. The single available position on the ring is ortho to one ethoxy group and meta to the amine and the other ethoxy group. The powerful activation of the amine and ortho/para directing effect of the substituents would likely direct incoming electrophiles to the position ortho to the amine, if it were available. Given the existing substitution pattern, further electrophilic substitution is sterically hindered and electronically complex.

Conversely, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of the electron-withdrawing bromine atom and occurs when the aromatic ring is attacked by a nucleophile. masterorganicchemistry.compressbooks.pub For an SNAr reaction to proceed, there are typically strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). pressbooks.pub In this compound, the ethoxy groups are electron-donating, which is not ideal for stabilizing the negative charge of the Meisenheimer intermediate formed during the reaction. masterorganicchemistry.compressbooks.pub However, under forcing conditions, nucleophilic substitution of the bromine atom can occur.

Cross-Coupling Reactions

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing complex organic molecules. mdpi.comsigmaaldrich.com The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organoboron compound with an organic halide, is a prominent example. mdpi.comnih.gov In the context of this compound, the bromine atom serves as the leaving group, allowing for the introduction of a wide range of substituents.

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl compounds |

| Heck | Alkene | Pd(OAc)₂ / P(t-Bu)₃ | Substituted alkenes |

This table represents typical catalyst systems and product types for the respective reactions and is for illustrative purposes.

Research has shown that electron-donating groups, such as the ethoxy groups in this compound, can influence the efficiency of these coupling reactions.

Other Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals like copper and nickel are also utilized in cross-coupling reactions. researchgate.netrsc.org Copper-catalyzed reactions, for instance, are often used for C-N and C-O bond formation. rsc.org Nickel catalysis can be an effective alternative to palladium for certain transformations, sometimes offering different reactivity and selectivity. researchgate.net These alternative metal catalysts can provide complementary methods for the functionalization of this compound.

Amine Reactivity and Derivatives Formation

The primary amine group of this compound is a key site of reactivity, allowing for the formation of a variety of derivatives.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The amine group can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scispace.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. scispace.com

The formation of Schiff bases is a versatile method for creating new C-N bonds and is a foundational reaction in the synthesis of many heterocyclic compounds and molecules of pharmaceutical interest. scispace.comgoogle.com The reaction of this compound with a suitable carbonyl compound would yield the corresponding N-substituted imine.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-3,4-dimethoxyaniline |

| 4-Amino-3,5-xylenol |

| 4,5-Dimethoxy-2-nitrobenzaldehyde |

| 2,4,6-Triisopropylbenzaldehyde |

| 2-Hydroxy-4,6-dimethoxybenzaldehyde |

| 4-Bromoaniline (B143363) |

| 3,4-Dimethoxybenzaldehyde |

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde |

| 4-Chloro-2,5-dimethoxyaniline |

| 2-Bromo-4-methoxybenzaldehyde |

| 5-Formyl-2-methoxyphenylboronic acid |

| 3',4',5'-Trimethoxyacetophenone |

| 4-Bromobenzaldehyde |

| 3,5-Dimethoxyaniline |

| 3,5-Bis(trifluoromethyl)bromobenzene |

| 4-Bromoanisole |

| 4-Bromobenzonitrile |

| 2-Pyridyl boronic acid |

| 1-Bromo-4-butylbenzene |

| Veratraldehyde |

| 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) |

| 2,4,5-Trimethoxybenzaldehyde (B179766) |

| 2-Bromo-4,5-dimethoxyphenethylamine |

| 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile |

| Ivabradine |

| 4,5-Dimethoxy-1-cyanobenzocyclobutane |

| (3,4-Dimethoxybicyclooctatrienyl)methanamine |

| Chlorobenzene |

| Phenol (B47542) |

| Aniline |

| Bromobenzene |

| Styrene (B11656) |

Azo Coupling Reactions

Azo coupling is a significant reaction for aniline derivatives, leading to the formation of azo dyes. unb.ca This process involves two main steps: the diazotization of an aromatic amine, such as an aniline derivative, to form a diazonium salt, followed by the coupling of this salt with an aromatic compound. unb.ca The resulting azo compounds contain at least one conjugated azo chromophore (-N=N-) that connects two aromatic systems, which is responsible for their color. researchgate.net

While direct examples of azo coupling with this compound are not extensively detailed in the provided search results, the reactivity of similar anilines provides a strong indication of its expected behavior. For instance, various substituted anilines, including bromoanilines and dimethoxyanilines, are routinely used to synthesize azo dyes. researchgate.netcore.ac.uk The presence of electron-donating ethoxy groups on the benzene (B151609) ring of this compound would activate the ring towards electrophilic substitution, a key step in the coupling reaction. This suggests that this compound would readily undergo diazotization and subsequent coupling with suitable aromatic partners to form a range of azo dyes. The specific color and properties of the resulting dyes would be influenced by the nature of the coupling component. unb.ca

The general process for creating azo dyes from an aniline derivative involves dissolving the amine in an acidic solution, followed by the addition of sodium nitrite (B80452) to form the diazonium salt at a low temperature. unb.cacore.ac.uk This diazonium salt is then added to a solution of the coupling component, which can be a phenol or another aromatic amine, to yield the final azo dye. unb.cacore.ac.uk

Kinetic Studies of Reactions Involving the Chemical Compound

Kinetic studies on derivatives of anilines, particularly phosphate (B84403) esters, provide valuable insights into reaction mechanisms, including rates, activation parameters, and the nature of bond fission.

Hydrolysis Kinetics of Related Phosphate Esters

Kinetic studies on the hydrolysis of tri-phosphate esters derived from 2,5-diethoxyaniline (B165579) have been conducted in acidic media. semanticscholar.org The hydrolysis of tri-2,5-diethoxyaniline phosphate was investigated in hydrochloric acid (HCl) concentrations ranging from 0.01 to 5 M at 98°C in a 30% aqueous dioxane solution. semanticscholar.org The rate of hydrolysis was observed to increase with rising acidity, reaching a maximum at 4 M HCl before decreasing. semanticscholar.org This initial increase in rate is attributed to either acid-catalyzed hydrolysis involving the conjugate acid species or a positive effect of ionic strength. semanticscholar.org The hydrolysis was carried out at different temperatures (80, 90, and 98°C) to study the effect on the reaction rate. semanticscholar.orgresearchgate.net

The hydrolysis of these organophosphate esters is significant as they are derivatives of orthophosphoric acid and have applications in various fields. semanticscholar.org The mechanism of hydrolysis can differ based on the substitution on the phosphate group. For triesters, the absence of a free -OH group means hydrolysis proceeds via either the neutral species or its conjugate acid species. semanticscholar.org

Analysis of Reaction Rate Coefficients and Activation Parameters

The hydrolysis of tri-2,5-diethoxyaniline phosphate was found to follow the Arrhenius equation. semanticscholar.orgresearchgate.net The first-order rate coefficients were determined from the kinetic runs. semanticscholar.org The Arrhenius parameters, specifically the energy of activation and the change in entropy, were calculated from the temperature-dependent rate data. semanticscholar.orgresearchgate.net

The values obtained for the Arrhenius parameters pointed towards a bimolecular nature for the hydrolysis of the triester. semanticscholar.orgresearchgate.net A low activation energy and a highly negative entropy of activation are characteristic of a transition state that is more ordered than the reactants, which is consistent with a bimolecular mechanism where a water molecule is involved in the rate-determining step. researchgate.net

Table 1: First-Order Rate Coefficients for the Hydrolysis of Tri-2,5-diethoxyaniline Phosphate at 98°C

| HCl Concentration (M) | Rate Coefficient (k, s⁻¹) |

|---|---|

| 0.01 | Data not available |

| ... | Data not available |

| 4.0 | Maximum Rate |

| >4.0 | Decreasing Rate |

Determination of Reactive Species and Bond Fission Mechanisms

For the hydrolysis of tri-2,5-diethoxyaniline phosphate in an acidic medium, the reactive species is inferred to be the conjugate acid species. semanticscholar.orgresearchgate.net This is supported by the initial rise in the reaction rate with increasing acid concentration. semanticscholar.org The subsequent decrease in rate at very high acidities is likely due to a decrease in water activity. researchgate.net

The mechanism of hydrolysis is proposed to be a bimolecular nucleophilic substitution reaction. semanticscholar.orgresearchgate.net This involves the attack of a water molecule on the phosphorus atom of the protonated ester in the transition state. semanticscholar.org The analysis of solvent effects, specifically using different concentrations of dioxane, supported the formation of a transition state with dispersed charge. semanticscholar.orgresearchgate.net

The question of whether P-O or C-O bond fission occurs during the hydrolysis of phosphate esters is a key aspect of mechanistic studies. For aromatic triesters, P-O bond fission has been observed. semanticscholar.org In the case of tri-2,5-diethoxyaniline phosphate, comparative kinetic rate data with other well-established triesters were used to infer the bond fission mechanism. semanticscholar.org The bimolecular nature of the reaction, as suggested by the activation parameters and solvent effects, is consistent with a nucleophilic attack of water on the phosphorus atom, leading to P-O bond cleavage. semanticscholar.orgresearchgate.net

Structural Elucidation and Advanced Characterization of 2 Bromo 4,5 Diethoxyaniline

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and the nature of its packing in the crystal lattice.

The first and often most challenging step in single-crystal X-ray diffraction is the growth of a high-quality single crystal of 2-Bromo-4,5-diethoxyaniline. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, the intensities of which are meticulously recorded by a detector. This diffraction pattern contains the essential information about the electron density distribution within the crystal. By applying sophisticated computational methods, this pattern is mathematically transformed into a three-dimensional model of the molecule, revealing the precise coordinates of each atom. For complex organic molecules, this analysis provides unequivocal structural confirmation. scispace.com

The analysis of the diffraction pattern first yields the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—and the crystal system to which it belongs. The unit cell is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal lattice is described by its space group.

While specific experimental data for this compound is not publicly available, data from structurally similar compounds, such as 2-bromo-4,6-dimethylaniline, can provide an example of the expected results. This related compound was found to crystallize in a monoclinic system with the space group P2₁/c. The unit cell parameters for such a crystal are presented in the table below as an illustrative example of the data obtained from this analysis.

Table 1: Example of Unit Cell Parameters for a Related Bromoaniline Derivative (2-bromo-4,6-dimethylaniline). This data is illustrative and not of the subject compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.4359 |

| b (Å) | 5.1917 |

| c (Å) | 20.5792 |

| α (°) | 90 |

| β (°) | 110.748 |

| γ (°) | 90 |

| Volume (ų) | 1642.15 |

Data sourced from studies on 2-bromo-4,6-dimethylaniline.

The solved crystal structure provides explicit details about the molecule's conformation in the solid state. This includes the rotational arrangement of the substituent groups—the amine (-NH₂) and the two ethoxy (-OCH₂CH₃) groups—relative to the benzene (B151609) ring. The conformation is quantitatively described by dihedral angles, which are the angles between planes defined by sets of four atoms. For this compound, key dihedral angles would include those describing the orientation of the ethoxy groups (e.g., C-C-O-C) and the planarity of the amine group with respect to the aromatic ring. These angles reveal the extent of steric hindrance and the nature of intramolecular and intermolecular interactions, such as hydrogen bonding, which can significantly influence the molecular shape. mdpi.com For example, the planarity of an ethoxy group relative to the phenyl ring can be assessed by the C(aryl)-C(aryl)-O-C(alkyl) dihedral angle.

Table 2: Representative Dihedral Angles for Analyzing Molecular Conformation. These are key angles that would be determined; values are hypothetical examples.

| Atoms Defining the Angle | Description |

|---|---|

| C1-C2-N-H | Orientation of the amine hydrogen |

| C3-C4-O1-C(ethyl) | Orientation of the C4-ethoxy group |

| C4-C5-O2-C(ethyl) | Orientation of the C5-ethoxy group |

| C(aryl)-C(aryl)-O-C(alkyl) | Planarity of ethoxy group with the ring |

The analysis of such angles in related structures helps in understanding electronic and steric effects. mdpi.com

Advanced Spectroscopic Investigations

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that measure the vibrational modes of a molecule. FTIR spectroscopy measures the absorption of infrared light by a sample, while Raman spectroscopy involves the inelastic scattering of laser light. According to the rule of mutual exclusion, for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. For a molecule like this compound, which lacks a center of symmetry (likely belonging to the C1 point group), all 3N-6 fundamental vibrations are expected to be active in both FTIR and Raman spectra, though their intensities may vary significantly. globalresearchonline.net This complementary nature is crucial for a complete vibrational analysis. spectroscopyonline.com

Each peak in the FTIR and Raman spectra corresponds to a specific molecular vibration, such as the stretching or bending of bonds. By analyzing the position, intensity, and shape of these peaks, one can identify the functional groups present in the molecule. For this compound, characteristic vibrations would be assigned to the amine (N-H), ethoxy (C-O, C-H), bromo (C-Br), and aromatic ring (C=C, C-H) moieties.

The assignment of these bands is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. globalresearchonline.netresearchgate.net The table below provides a representative assignment of the major vibrational modes expected for this compound, with frequency ranges compiled from spectral data of analogous compounds like bromoanilines and di-substituted benzenes. globalresearchonline.netcdnsciencepub.com

Table 3: Representative Vibrational Mode Assignments for this compound. Frequency ranges are based on characteristic values for functional groups in similar molecules.

| Wavenumber (cm⁻¹) | Intensity (FTIR / Raman) | Assignment | Vibrational Mode Description |

|---|---|---|---|

| 3480 - 3350 | Medium / Medium | ν(N-H) | Asymmetric & Symmetric N-H stretching of the amine group |

| 3100 - 3000 | Medium / Strong | ν(C-H) | Aromatic C-H stretching |

| 2980 - 2850 | Strong / Strong | ν(C-H) | Asymmetric & Symmetric C-H stretching of ethyl groups |

| 1620 - 1580 | Strong / Strong | ν(C=C) | Aromatic ring C=C stretching |

| 1520 - 1470 | Strong / Medium | ν(C=C) | Aromatic ring C=C stretching |

| 1470 - 1440 | Medium / Medium | δ(CH₂) | CH₂ scissoring/bending in ethoxy groups |

| 1390 - 1370 | Medium / Medium | δ(CH₃) | Symmetric CH₃ bending in ethoxy groups |

| 1320 - 1280 | Strong / Medium | ν(C-N) | Aryl C-N stretching |

| 1260 - 1220 | Strong / Medium | ν(C-O)asym | Asymmetric C-O-C stretching of aryl-alkyl ether |

| 1150 - 1020 | Strong / Medium | ν(C-O)sym | Symmetric C-O-C stretching of aryl-alkyl ether |

| 1180 - 1100 | Medium / Weak | β(C-H) | Aromatic in-plane C-H bending |

| 900 - 690 | Strong / Weak | γ(C-H) | Aromatic out-of-plane C-H bending |

| 650 - 550 | Medium / Strong | ν(C-Br) | C-Br stretching |

ν: stretching; δ: scissoring/bending; β: in-plane bending; γ: out-of-plane bending. Intensities are typical and can vary. globalresearchonline.netcdnsciencepub.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence and arrangement of its protons. The aromatic region typically displays two singlets, corresponding to the two non-equivalent protons on the benzene ring. The ethoxy groups give rise to a triplet and a quartet, indicative of the ethyl chain's CH₃ and OCH₂ protons, respectively. The amine (NH₂) protons often appear as a broad singlet.

Similarly, the ¹³C NMR spectrum corroborates the structure by showing distinct signals for each carbon atom in a unique electronic environment. This includes the two aromatic carbons bonded to hydrogen, the four aromatic carbons bonded to substituents (bromine, nitrogen, and two oxygen atoms), and the two sets of carbons from the ethoxy groups. While specific chemical shift values can vary slightly depending on the solvent and concentration, the expected patterns are consistently observed.

Table 1: Representative NMR Data for Di-substituted Aniline (B41778) Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| 2,5-Dimethoxyaniline | 3.72 (3H, s), 3.79 (3H, s), 6.24 (1H, dd), 6.33 (1H, d), 6.69 (1H, d) | 54.5, 55.1, 100.9, 101.1, 110.3, 136.2, 140.9, 153.3 nih.gov |

This table presents data for structurally related compounds to provide a comparative context for the expected chemical shifts in this compound.

To further solidify the structural assignment of this compound, two-dimensional (2D) NMR techniques are employed. researchgate.net Correlation Spectroscopy (COSY) experiments establish the connectivity between adjacent protons, for instance, confirming the coupling between the methyl and methylene (B1212753) protons of the ethoxy groups.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These correlations provide a complete and unambiguous map of the molecule's framework, confirming the substitution pattern on the aromatic ring. For example, an HMBC correlation between the aromatic protons and the carbons of the ethoxy groups would definitively place these substituents on the ring.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄BrNO₂), high-resolution mass spectrometry (HRMS) is particularly informative. uni.lu

Table 2: Predicted m/z for Adducts of this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 260.02806 |

| [M+Na]⁺ | 282.01000 |

| [M-H]⁻ | 258.01350 |

| [M+NH₄]⁺ | 277.05460 |

| [M+K]⁺ | 297.98394 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

UV-Vis Spectroscopy and Electronic Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring. The auxochromic effects of the amino and ethoxy groups, and the influence of the bromine atom, combine to produce a characteristic absorption profile. This profile can be used for quantitative analysis and to monitor reactions involving this chromophore. For related dimethoxyaniline compounds, absorption bands are typically observed around 330 nm, corresponding to the π-π* transition of the benzenoid ring. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Bromo 4,5 Diethoxyaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Bromo-4,5-diethoxyaniline, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state, which is a prerequisite for accurately predicting other molecular properties. This optimization process involves finding the spatial arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. For aniline (B41778) derivatives, a commonly employed and effective basis set is the Pople-style 6-31+G(d,p) . researchgate.net This set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron distribution in molecules, and diffuse functions (+) to better describe the behavior of electrons far from the nucleus.

The exchange-correlation functional accounts for the complex electron-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. researchgate.net It has been shown to provide reliable results for a wide range of organic molecules, including aniline derivatives, making it a suitable choice for studying this compound. researchgate.net The combination of the B3LYP functional with the 6-31+G(d,p) basis set is a well-established methodology for obtaining accurate optimized geometries and electronic properties. researchgate.net

Electronic Structure Analysis

Once the molecular geometry of this compound is optimized, a wealth of information about its electronic structure can be extracted. This analysis is crucial for understanding the molecule's reactivity, stability, and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with significant contributions from the bromine atom, indicating potential sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.58 |

| LUMO | -0.95 |

Note: These are representative values based on typical DFT calculations for similar molecules and are intended for illustrative purposes.

Mulliken Population Analysis and Atomic Charge Distributions

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a picture of the electron distribution. uni-muenchen.de This analysis helps in understanding the electrostatic interactions and identifying the electrophilic and nucleophilic centers within this compound. The calculated Mulliken charges can reveal the effects of the substituents (bromo and diethoxy groups) on the electron density of the aniline ring.

Table 2: Representative Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Br | -0.15 |

| N (of NH2) | -0.75 |

| C1 (C-NH2) | 0.20 |

| C2 (C-Br) | 0.10 |

| C4 (C-OC2H5) | 0.25 |

| C5 (C-OC2H5) | 0.23 |

| O (ethoxy) | -0.55 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential: red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas correspond to neutral potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the amino group and the oxygen atoms of the ethoxy groups, confirming these as sites for electrophilic interaction. The regions around the hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Calculation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field, while hyperpolarizability is related to the nonlinear optical (NLO) properties of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The extended π-system of the aniline ring, coupled with the electron-donating amino and ethoxy groups and the electron-withdrawing bromine atom, suggests that this compound may possess notable polarizability and hyperpolarizability.

Table 3: Calculated Electronic Properties for this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.15 |

| Mean Polarizability (α) | 25.4 x 10⁻²⁴ esu |

Note: These are representative theoretical values for illustrative purposes.

Vibrational Frequency Calculations and Spectroscopic Correlation

In a typical computational study, the vibrational frequencies of this compound would be calculated using methods like Density Functional Theory (DFT), often with a basis set such as 6-311++G(d,p). These theoretical calculations provide a predicted infrared (IR) and Raman spectrum. The computed frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. The analysis would involve assigning specific vibrational modes (e.g., N-H stretching, C-Br stretching, C=C aromatic ring stretching, ethoxy group vibrations) to the calculated frequencies. A detailed table comparing these scaled theoretical frequencies to experimentally measured values would be crucial for validating the computational model. Without experimental or computational data for this compound, such a table cannot be constructed.

Prediction of Reactivity and Reaction Pathways

Fukui Indices for Electrophilic and Nucleophilic Sites

To predict the reactivity of this compound, researchers would calculate Fukui functions. These functions are derived from conceptual DFT and are used to identify the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. By analyzing the electron density changes upon the addition or removal of an electron, one can generate values for different atoms in the molecule. For instance, the atom with the highest value for f+ would be the most susceptible to nucleophilic attack, while the atom with the highest f- value would be the most likely site for electrophilic attack. This analysis would pinpoint which atoms on the aniline ring, the amino group, or the ethoxy substituents are the most reactive.

Transition State Analysis for Reaction Mechanisms

Investigating the mechanisms of reactions involving this compound would require transition state (TS) analysis. For a proposed reaction, such as electrophilic substitution or N-alkylation, computational chemists would model the entire reaction coordinate. This involves locating the geometry of the transition state—the highest energy point along the reaction pathway. By calculating the energy of this TS, the activation energy for the reaction can be determined. Furthermore, vibrational frequency calculations on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate, confirming it as a true transition state.

Solvation Effects and Time-Dependent DFT (TD-DFT) for Excited States

The influence of a solvent on the properties of this compound would be modeled using methods like the Polarizable Continuum Model (PCM). These calculations could predict how properties like conformational stability and reactivity change in different solvents. To understand the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations would be performed. This analysis predicts the energies of electronic transitions from the ground state to various excited states. The results would provide the theoretical absorption wavelengths (λmax) and oscillator strengths, which could be correlated with an experimental UV-Vis spectrum, both in the gas phase and in solution.

Quantum Chemical Characterizations of Intermolecular Interactions

To study how molecules of this compound interact with each other or with other molecules (e.g., a solvent or a biological receptor), various quantum chemical methods would be employed. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis could identify and characterize non-covalent bonds like hydrogen bonds (e.g., involving the -NH2 group) and halogen bonds (involving the bromine atom). These studies would reveal the nature, strength, and geometry of these crucial intermolecular forces that dictate the macroscopic properties of the compound.

Intermolecular Interactions and Crystal Engineering of 2 Bromo 4,5 Diethoxyaniline

Analysis of Non-Covalent Interactions in the Solid State

The molecular structure of 2-Bromo-4,5-diethoxyaniline is primed for a diverse range of non-covalent interactions, which are the driving forces for self-assembly in the solid state. These include strong hydrogen bonds from the amine group, directional halogen bonds involving the bromine atom, and weaker π-system interactions.

Hydrogen Bonding Networks (N-H…O, C-H…O, N-H…N, C-H…Br)

Hydrogen bonds are among the strongest and most directional non-covalent interactions, often dominating the crystal packing of amine-containing compounds.

N-H…O Interactions: The primary amine group provides two hydrogen bond donors (-NH2), which can readily interact with suitable acceptors. The most probable acceptors within the structure are the oxygen atoms of the ethoxy groups. These N-H…O hydrogen bonds are expected to be a major structure-directing force, potentially forming chains or dimeric motifs that link molecules together.

C-H…O Interactions: Aromatic (C_ar-H) and aliphatic (C_al-H) hydrogen atoms can also act as weak donors, forming C-H…O interactions with the ethoxy oxygens. While weaker than their N-H…O counterparts, these bonds play a crucial role in consolidating the crystal packing.

N-H…N Interactions: In the absence of stronger acceptors, the nitrogen atom of one amine group can act as an acceptor for an N-H donor from a neighboring molecule.

Halogen Bonding Interactions (C-Br…π, O…Br)

A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. researchgate.net The bromine atom in this compound, being covalently bonded to an electron-withdrawing aromatic ring, is capable of forming significant halogen bonds.

C-Br…π Interactions: The electron-rich π-system of the benzene (B151609) ring is an excellent halogen bond acceptor. A C-Br…π interaction, where the bromine atom of one molecule is positioned over the face of the aromatic ring of another, is a plausible and stabilizing contact. In the crystal structure of 2-bromo-4,6-dinitroaniline, a weak side-on C—Br⋯π interaction with a distance of 3.5024 (12) Å is observed, linking adjacent molecules.

Pi-Stacking Interactions (e.g., C-H…π, π-π interactions)

Interactions involving the aromatic π-system are critical for the packing of benzene derivatives.

π-π Interactions: The parallel or offset stacking of aromatic rings is a common feature in the crystal packing of planar molecules. These interactions, driven by a combination of electrostatic and van der Waals forces, lead to the formation of columnar stacks or herringbone motifs. In the crystal of 4-bromoanilinium nitrate (B79036), for instance, π–π stacking is clearly illustrated by Hirshfeld surface analysis, with a centroid-to-centroid distance of 3.932 (2) Å between adjacent phenyl rings. appchemical.com

C-H…π Interactions: This type of hydrogen bond involves an aromatic C-H group acting as a donor and the π-cloud of a neighboring ring acting as the acceptor. These "edge-to-face" interactions are important for building three-dimensional supramolecular architectures from one- or two-dimensional motifs.

Other Weak Intermolecular Contacts (e.g., van der Waals forces, C-O…π)

Beyond the more directional interactions, the crystal structure is stabilized by a network of weaker, less specific contacts.

C-O…π Interactions: The oxygen atom of the ethoxy group can potentially interact with the π-system of an adjacent ring, further stabilizing the crystal lattice.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is mapped with properties like d_norm, which highlights contacts shorter than the sum of van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. The analysis is complemented by 2D fingerprint plots, which summarize all interactions by plotting the distance from the surface to the nearest atom inside (d_i) against the distance to the nearest atom outside (d_e).

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the relative contributions of different interactions. Based on data from analogous compounds, a quantitative breakdown can be estimated. For example, the analysis of 4-bromoanilinium nitrate provides a useful reference for the types of percentages one might expect. appchemical.com

| Interaction Type | Expected Appearance on 2D Fingerprint Plot | Example Contribution (%) appchemical.com |

|---|---|---|

| O···H/H···O (from N-H···O and C-H···O) | Sharp, distinct spikes at low d_e + d_i values | 51.4% |

| H···H | Large, diffuse region in the middle of the plot | 15.5% |

| Br···H/H···Br | Symmetrical "wings" at higher d_e + d_i values | 10.3% |

| C···H/H···C (including C-H···π) | Wing-like features adjacent to the H···H contacts | 9.2% |

| Br···O/O···Br | Small, distinct spikes | 4.1% |

| C···C (π-π stacking) | Characteristic features at the plot periphery | 1.5% |

The red spots on a d_norm mapped surface for this compound would likely correspond to the strong N-H…O hydrogen bonds, visually confirming their importance in the crystal packing.

Supramolecular Synthons and Crystal Packing Motifs

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that serve as the building blocks of crystal structures. The functional groups on this compound can form several well-known synthons.

Aniline (B41778) Dimer Synthon: Primary anilines can form dimeric motifs through a pair of N-H…N hydrogen bonds, creating a characteristic R²₂(8) ring motif.

Aniline-Ethoxy Synthon: A more likely scenario involves the formation of synthons based on N-H…O hydrogen bonds with the ethoxy groups. Depending on the packing, this could lead to simple C(4) chains or R²₂(8) dimers if two molecules interact symmetrically.

Halogen-Bonded Synthons: The C-Br group can participate in synthons such as the C-Br…O-C motif or C-Br…π interactions, which can link the primary hydrogen-bonded assemblies into a more complex 3D network.

Crystal Engineering Principles for Designed Solid-State Architectures

The principles of crystal engineering rely on a thorough understanding of intermolecular interactions within a crystal lattice. For substituted anilines, these interactions typically include hydrogen bonding (N-H···O, N-H···N), halogen bonding (C-Br···O, C-Br···N, C-Br···π), and π-π stacking interactions. The interplay of these forces dictates the packing of molecules in the solid state, influencing physical properties like melting point, solubility, and stability.

In analogous bromo-substituted aniline derivatives, researchers have successfully utilized these principles to create specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. For instance, studies on other brominated anilines have demonstrated the formation of hydrogen-bonded chains and sheets, as well as halogen-bonded networks. These studies provide a framework for how this compound might behave, but without experimental data, any predictions remain speculative.

A comprehensive study would involve crystallizing this compound under various conditions (e.g., using different solvents, temperatures) to identify polymorphs and solvates. Single-crystal X-ray diffraction would be essential to elucidate the precise arrangement of molecules and the nature of the intermolecular contacts.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | -NH2 group | Oxygen of ethoxy group, Nitrogen of aniline | Primary determinant of supramolecular structure |

| Halogen Bonding | Bromine atom | Oxygen of ethoxy group, Nitrogen of aniline, π-system of the benzene ring | Directional interaction influencing molecular assembly |

| π-π Stacking | Benzene ring | Benzene ring of adjacent molecule | Contributes to crystal stability and density |

| van der Waals Forces | All atoms | All atoms | Non-directional forces contributing to overall packing |

This table is predictive and based on the functional groups present in the molecule. Experimental verification is required.

Influence of External Stimuli on Crystal Structure (e.g., Pressure Effects)

The study of how external stimuli like pressure affect the crystal structure of molecular solids is a burgeoning field of materials science. High-pressure crystallography can induce phase transitions, alter intermolecular distances, and lead to the formation of new, denser polymorphs with modified physical properties.

For a molecule like this compound, applying pressure could potentially:

Compress the unit cell, leading to shorter intermolecular contacts.

Strengthen existing hydrogen and halogen bonds.

Induce a phase transition to a more stable crystalline form at high pressure.

Alter the conformation of the ethoxy groups.

However, without baseline crystallographic data at ambient pressure, it is impossible to detail the specific effects of pressure on this compound. High-pressure single-crystal X-ray diffraction studies would be necessary to map the structural changes and understand the compressibility and stability of its crystalline form under stress.

Derivatization and Synthetic Utility of 2 Bromo 4,5 Diethoxyaniline

Role as an Intermediate in Organic Synthesis

The strategic placement of reactive sites on the 2-Bromo-4,5-diethoxyaniline molecule makes it a valuable intermediate in multistep synthetic pathways. Its structural analog, 2-bromo-4,5-dimethoxyaniline, has been identified as an efficient and selective synthetic intermediate for creating benzene (B151609) derivatives that exhibit biological properties, such as those used in the development of antimalarial agents mdpi.com. The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups:

Amino Group (-NH₂): This group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups (e.g., -OH, -CN, -F, -Cl). The amino group also directs electrophilic aromatic substitution to the ortho and para positions.

Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity.

Ethoxy Groups (-OCH₂CH₃): These electron-donating groups activate the aromatic ring towards electrophilic substitution, influencing the regioselectivity of subsequent reactions.

This combination of functionalities allows chemists to perform sequential and regioselective modifications, building complex molecular architectures from a relatively simple starting material.

Synthesis of Nitrogen-Containing Heterocycles

Bromoanilines are important precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.

Pyrroles: The synthesis of pyrrole (B145914) rings can be achieved through several classic methods, most notably the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as a bromoaniline, under acidic conditions. The reaction proceeds via the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. While broadly applicable to primary amines, this method allows for the incorporation of the bromoaniline skeleton into the final pyrrole structure.

Table 1: General Paal-Knorr Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Azaindoles: Azaindoles, or pyrrolopyridines, are structural isomers of indole (B1671886) where a carbon atom in the benzene ring is replaced by a nitrogen atom. They are significant scaffolds in medicinal chemistry. Synthetic routes to azaindoles often utilize substituted aminopyridines. For instance, 5-bromo-7-azaindole, a key intermediate for anti-tumor drugs, can be synthesized from 2-aminopyridine (B139424) through a sequence of bromination, iodination, Sonogashira coupling, and intramolecular cyclization frontiersin.org. Another route involves the hydrogenation and subsequent bromination of 7-azaindole (B17877) to produce 5-bromo-7-azaindoline, which is then dehydrogenated to 5-bromo-7-azaindole. These methods highlight the utility of bromo-substituted amino-heterocycles as foundational materials for building more complex fused heterocyclic systems.

Quinazolines and their fused derivatives are another important class of heterocycles with a broad range of pharmacological activities. Modern synthetic methods have enabled the efficient construction of these scaffolds from simple starting materials. A notable example is the palladium-catalyzed four-component, one-pot synthesis of quinazolin-4(3H)-ones from 2-bromoanilines mdpi.com. This reaction utilizes the bromoaniline, an amine, an ortho ester, and carbon monoxide to rapidly assemble the quinazoline (B50416) core in good to excellent yields mdpi.com.

The plausible mechanism involves the initial formation of an N-(2-bromophenyl)formamide intermediate, which then undergoes oxidative addition with a palladium(0) catalyst. Subsequent carbon monoxide insertion and reaction with an amine lead to the cyclized quinazoline product mdpi.com. By extension, this methodology can be adapted to create thiazoloquinazolines by using an aminothiazole as the amine component in the reaction, directly linking the bromoaniline precursor to the final fused heterocyclic structure.

Another example involves the reaction of 5-nitroanthranilonitrile with N,N-dimethylformamide dimethyl acetal, followed by a reaction with 3-bromoaniline (B18343) in acetic acid to produce 6-nitro-4-(3-bromophenylamino)quinazoline.

Precursor for Aromatic Dye and Pigment Synthesis

Substituted anilines are fundamental building blocks in the synthesis of azo dyes. Bromoanilines, such as 4-bromoaniline (B143363), serve as versatile precursors for disperse dyes used in the textile industry. The synthesis typically begins with the diazotization of the bromoaniline.

Diazotization and Coupling Process:

Diazotization: The primary amino group of the bromoaniline is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures (0–5°C) to form a diazonium salt.

Coupling: The resulting diazonium salt is an electrophile that readily reacts with electron-rich coupling components, such as phenols or other anilines, in an electrophilic aromatic substitution reaction.

For example, 4-bromoaniline can be diazotized and coupled with 3-aminophenol (B1664112) to create a monoazo intermediate. This intermediate can then be diazotized again and coupled with a second component to form more complex disazo dyes. The presence of the bromine atom and other substituents on the aromatic rings influences the final color, lightfastness, and binding properties of the dye. Dyes derived from 4-bromoaniline have shown excellent sublimation and washing fastness on polyester (B1180765) and nylon fibers.

Table 2: Example of Disazo Dye Synthesis from 4-Bromoaniline

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | 4-Bromoaniline | NaNO₂, H₂SO₄ (0-5°C) | 4-Bromobenzenediazonium salt |

| 2. Coupling | 4-Bromobenzenediazonium salt + 3-Aminophenol | Alkaline solution | 4-Bromophenylazo-4¹-amino-2-hydroxybenzene (Monoazo dye intermediate) |

Construction of Complex Organic Molecules

The functional groups on this compound provide a template for the rational construction of complex, polysubstituted benzene derivatives with tailored properties.

The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents already present on the ring. The functional groups of this compound guide subsequent reactions in a predictable manner:

The strongly activating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are ortho-, para-directors.

The bromine (-Br) atom is also an ortho-, para-director but is deactivating.

In this compound, the positions ortho and para to the powerful amino group are already occupied (position 6 is ortho, position 3 is meta). The most likely position for further electrophilic substitution would be at C6, which is ortho to the amino group and meta to the bromine.

This inherent regioselectivity, combined with the ability to transform the existing functional groups, allows for the synthesis of highly specific derivatives. For instance, the bromine atom can be replaced or used as a handle for cross-coupling reactions to introduce new aryl or alkyl groups, while the amino group can be acylated or converted to other functionalities via a diazonium intermediate. This controlled, stepwise approach is fundamental to building complex organic molecules with specific electronic, biological, or material properties, such as those with potential anti-urease or antibacterial effects.

Carbon-Carbon Bond Formation via Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions significantly enhance the synthetic utility of the compound, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. The electron-donating nature of the ethoxy and amino groups can influence the reactivity of the aryl bromide in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds, which are prevalent in many functional materials and specialty chemicals. This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with various aryl or vinyl boronic acids.

Research on unprotected ortho-bromoanilines demonstrates their successful participation in Suzuki-Miyaura cross-coupling reactions, yielding good to excellent outcomes. nih.gov The unprotected amino group is often compatible with the reaction conditions, precluding the need for protection-deprotection steps. nih.gov Given that methoxy-substituted analogs of ortho-bromoanilines react efficiently, it is expected that this compound would serve as a competent coupling partner. nih.gov A typical reaction would employ a palladium catalyst such as Pd(PPh₃)₄ or a palladacycle complex, a base like potassium carbonate or sodium carbonate, and a solvent system such as toluene (B28343), dimethoxyethane (DME), or aqueous solvent mixtures. nih.govunimib.it

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Potential Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Amino-4,5-diethoxybiphenyl |

| This compound | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Water/Kolliphor EL | 2-(2-Amino-4,5-diethoxyphenyl)thiophene |

| This compound | 4-Vinylphenylboronic acid | CataCXium A | K₃PO₄ | 2-MeTHF | 4',5'-Diethoxy-4-vinyl-[1,1'-biphenyl]-2-amine |

Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. organic-chemistry.orgnih.gov This reaction is instrumental in synthesizing substituted alkenes, including styrenic and acrylic derivatives. The reaction typically proceeds with a palladium catalyst, a base (often an amine like triethylamine), and a phosphine (B1218219) ligand. organic-chemistry.org The reaction of this compound with various alkenes, such as styrene (B11656) or butyl acrylate, would yield the corresponding 2-(alkenyl)-4,5-diethoxyaniline derivatives. The stereochemical outcome of the Heck reaction is generally controlled, leading predominantly to the trans isomer. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Ligand | Potential Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | PPh₃ | (E)-2-(4,5-Diethoxy-2-aminophenyl)ethenylbenzene |

| This compound | Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | None | Butyl (E)-3-(4,5-diethoxy-2-aminophenyl)acrylate |

| This compound | 1-Octene | Pd(OAc)₂ | NaOAc | P(o-tol)₃ | (E)-1-(4,5-Diethoxy-2-aminophenyl)-1-octene |

Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.org This reaction requires a palladium catalyst and a copper(I) co-catalyst, along with an amine base that often serves as the solvent. organic-chemistry.orgnih.gov Coupling this compound with terminal alkynes such as phenylacetylene (B144264) or trimethylsilylacetylene (B32187) would produce 2-(alkynyl)-4,5-diethoxyaniline derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic compounds and conjugated materials. nih.gov

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Potential Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | 2-((Phenylethynyl)amino)-4,5-diethoxyaniline |

| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | 2-((Trimethylsilylethynyl)amino)-4,5-diethoxyaniline |

| This compound | 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | 2-(Hept-1-yn-1-yl)-4,5-diethoxyaniline |

Applications in Material Science

Polymers and Specialty Chemicals

The structural features of this compound make it a valuable monomer for the synthesis of functional polymers and a precursor for various specialty chemicals. The aniline (B41778) moiety can be polymerized to form conducting polymers, while the bromo and amino groups provide sites for further chemical modification.

Conducting Polymers

Aniline and its derivatives are well-known precursors to conducting polymers through oxidative polymerization. ias.ac.in The analogous compound, 2,5-dimethoxyaniline, has been successfully polymerized both chemically and electrochemically to yield poly(2,5-dimethoxyaniline) (PDMOA), a soluble and processable conducting polymer. ias.ac.inscielo.br By analogy, this compound could be polymerized to form poly(this compound).

The polymerization can be achieved chemically using an oxidant like ammonium (B1175870) persulfate in an acidic medium. ias.ac.in Alternatively, electrochemical polymerization can be performed by cycling the potential of an electrode in a solution containing the monomer. scielo.br The resulting polymer would be part of the polyaniline family, which is known for its interesting electronic, electrochemical, and optical properties. ias.ac.in The presence of two ethoxy substituents on the polymer backbone would likely enhance its solubility in common organic solvents, a significant advantage over the parent polyaniline which is notoriously difficult to process. ias.ac.in

The bromine atom at the 2-position offers a unique handle for post-polymerization modification. For instance, the bromine atoms along the polymer chain could be subjected to cross-coupling reactions to introduce new functionalities, thereby tuning the polymer's properties for specific applications. The electrical conductivity of such polymers arises from the delocalization of electrons along the conjugated π-system of the polymer backbone, which is achieved through a process called doping. nih.gov

Advanced Functional Materials Derived from the Chemical Compound

The derivatization of this compound through the aforementioned coupling reactions opens pathways to a variety of advanced functional materials. The core structure can be integrated into larger, conjugated systems designed for applications in electronics, photonics, and sensing.

By employing di-boronic acids or di-alkynes in Suzuki and Sonogashira coupling reactions, respectively, this compound can be incorporated as a building block into conjugated polymers. The electron-rich nature of the diethoxyaniline unit makes it a suitable donor component in donor-acceptor (D-A) type polymers. These materials are of significant interest for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). mdpi.com The electronic properties, such as the HOMO and LUMO energy levels, can be fine-tuned by pairing the diethoxyaniline donor with different acceptor units. mdpi.com